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molecular formula C13H20N4O2 B1679301 Pentifylline CAS No. 1028-33-7

Pentifylline

Cat. No. B1679301
M. Wt: 264.32 g/mol
InChI Key: MRWQRJMESRRJJB-UHFFFAOYSA-N
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Patent
US04942143

Procedure details

Hexyltheobromine (7.5 g) was added to 60 ml of 3N sodium hydroxide, and the mixture was refluxed at elevated temperatures for 6 hours. After the reaction mixture was cooled to ambient temperature, it was extracted with chloroform and the extract was dried and concentrated under reduced pressure to give the residue which in turn was subjected to silica gel column chromatography using a chloroform/ethanol (25:2(v/v)) eluent, thereby yielding 2.6 g (38%) of 5-hexylaminocarbonyl-1-methyl-4-methylaminoimidazole as an oil. A portion of this product was then treated with an ethanolic solution of picric acid to give its picrate.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]1[C:18](=[O:19])[C:17]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[N:10](C)[C:8]1=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[Na+]>C(Cl)(Cl)Cl.C(O)C>[CH2:1]([NH:7][C:18]([C:17]1[N:15]([CH3:16])[CH:14]=[N:13][C:12]=1[NH:10][CH3:8])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CCCCC)N1C(=O)N(C)C=2N=CN(C)C2C1=O
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
chloroform ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at elevated temperatures for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the residue which in turn

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC(=O)C1=C(N=CN1C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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